Clovoxamine Maleate Salt

Pharmaco-EEG CNS Activation Serotonin-Norepinephrine Reuptake Inhibitor

Clovoxamine Maleate Salt is a dual 5-HT/NE reuptake inhibitor (SNRI) with minimal muscarinic, histaminergic, and adrenergic receptor affinity. Unlike fluvoxamine (SSRI) or tricyclic antidepressants, it delivers clean dual reuptake inhibition without anticholinergic or sedative confounds. Its low pro-convulsive risk makes it ideal for rodent depression models requiring mechanistic isolation of serotonergic/noradrenergic pathways. Distinct pharmaco-EEG effects position it as a superior reference compound for CNS research comparing SSRI versus SNRI profiles. Chronic administration induces beta-adrenergic receptor-coupled cAMP downregulation—a hallmark of antidepressant efficacy—free from receptor antagonism artifacts.

Molecular Formula C18H25ClN2O6
Molecular Weight 400.9 g/mol
Cat. No. B13430236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClovoxamine Maleate Salt
Molecular FormulaC18H25ClN2O6
Molecular Weight400.9 g/mol
Structural Identifiers
SMILESCOCCCCC(=NOCCN)C1=CC=C(C=C1)Cl.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C14H21ClN2O2.C4H4O4/c1-18-10-3-2-4-14(17-19-11-9-16)12-5-7-13(15)8-6-12;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,16H2,1H3;1-2H,(H,5,6)(H,7,8)/b17-14-;2-1-
InChIKeyHOFGGHPYWKSXTN-LXGYEFRUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clovoxamine Maleate Salt: An Investigational SNRI with a Documented Preclinical and Clinical Profile for Depressive Disorders


Clovoxamine Maleate Salt is the maleate salt form of clovoxamine (INN), a serotonin-norepinephrine reuptake inhibitor (SNRI) with the developmental code name DU-23811 [1]. Discovered in the 1970s and investigated as an antidepressant and anxiolytic agent but never marketed, clovoxamine is characterized by a dual inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake, coupled with a minimal affinity for muscarinic acetylcholine, histamine, adrenergic, and serotonin receptors [2]. Its chemical structure is defined by a 4'-chloro-5-methoxyvalerophenone O-(2-aminoethyl)oxime core, with a molecular weight of 284.78 g/mol and a CAS number of 54739-19-4 .

Why Clovoxamine Maleate Salt Cannot Be Interchanged with Fluvoxamine, Amitriptyline, or Doxepin in Research or Development


Despite being structurally related to fluvoxamine, clovoxamine maleate salt exhibits a distinct dual reuptake inhibition profile (5-HT and NE) compared to fluvoxamine's selective 5-HT reuptake inhibition (SSRI) mechanism, leading to divergent pharmacodynamic effects as demonstrated in human EEG and psychometric studies [1]. Furthermore, in contrast to the tricyclic antidepressant amitriptyline, clovoxamine demonstrates a significantly lower burden of anticholinergic and cognitive side effects, as shown in double-blind clinical comparisons [2]. Substitution with doxepin, another tricyclic, fails to account for clovoxamine's potential efficacy in severe depression, a nuance observed in head-to-head trials [3]. Generic substitution between these agents is therefore not scientifically justified for experimental models or clinical research due to fundamentally different receptor interaction profiles, side effect liabilities, and therapeutic indications.

Quantitative Differentiation Guide for Clovoxamine Maleate Salt in Preclinical and Clinical Research Procurement


Superior CNS Activating Profile vs. Fluvoxamine in Human Pharmaco-EEG Studies

In a double-blind, placebo-controlled study in normal human volunteers, clovoxamine (50-75 mg) produced only minor EEG changes characterized by an increase of fast beta-activities, indicating a slight activating quality. In contrast, 75 mg fluvoxamine produced marked CNS changes including a concomitant increase of slow and fast activities and a decrease of alpha-activity [1]. This quantitative difference in EEG profile translates to distinct subjective experiences.

Pharmaco-EEG CNS Activation Serotonin-Norepinephrine Reuptake Inhibitor

Reduced Anticholinergic and Cognitive Impairment vs. Amitriptyline in Depressed Outpatients

A 6-week double-blind trial in outpatients with major depression directly compared clovoxamine, amitriptyline, and placebo. Clovoxamine demonstrated a trend toward higher improvement rates on the HAM-D scale and, critically, a significantly better side effect and cognitive profile. Diminished salivary flow and complaints of dry mouth, somnolence, dizziness, and headache were significantly greater with amitriptyline [1]. Furthermore, memory performance declined over one month with amitriptyline but not with clovoxamine [1].

Anticholinergic Side Effects Cognitive Function Major Depressive Disorder

Potential Superiority in Severe Depression vs. Doxepin in a Double-Blind Trial

A double-blind controlled trial compared clovoxamine with doxepin in patients with major depressive disorder. While overall antidepressant efficacy was comparable between the two drugs, the study authors noted that clovoxamine might have a special degree of efficacy for patients with more severe depressive illnesses [1]. This observation, while not the primary endpoint, suggests a potential differentiation in a subpopulation with high unmet medical need.

Severe Depression Treatment-Resistant Depression SNRI

Low Pro-Convulsive Risk Profile in Animal Model Compared to Other Antidepressants

In a comparative study of pro-convulsive properties in a rat model with implanted electrodes, clovoxamine demonstrated a low risk profile. Ranking ten antidepressants in decreasing order of pro-convulsive properties placed clovoxamine near the bottom, with a risk profile similar to nomifensine and fluvoxamine, and significantly lower than amitriptyline, mianserin, and imipramine [1]. This indicates a favorable safety margin regarding seizure induction.

Seizure Liability Safety Pharmacology Pro-convulsive

Induction of Beta-Adrenergic Receptor Down-Regulation Without Affinity for Off-Target Receptors

Chronic administration of clovoxamine in rats (10 mg/kg i.p. twice daily or 20 mg/kg/day via osmotic minipump for 21 days) induced a decrease in the functional beta-adrenergic receptor coupled c-AMP response, an effect shared with desipramine and considered a key mechanism of antidepressant action [1]. Importantly, acute in vitro binding studies confirmed clovoxamine has little affinity for muscarinic, histaminergic, serotonergic, and adrenergic binding sites, differentiating it from tricyclic antidepressants like amitriptyline which are potent antagonists at these receptors [1].

Receptor Down-Regulation Beta-Adrenergic Antidepressant Mechanism

Optimal Research and Development Applications for Clovoxamine Maleate Salt


Preclinical Models of Depression Requiring a Clean Side-Effect Profile

Based on its demonstrated low pro-convulsive risk [1] and minimal affinity for muscarinic, histaminergic, and adrenergic receptors [2], clovoxamine maleate salt is ideally suited for rodent models of depression where the confounding anticholinergic, sedative, or seizure-inducing effects of tricyclic antidepressants must be avoided to isolate serotonergic/noradrenergic mechanisms.

Human Pharmaco-EEG Studies Investigating CNS Activation and Cognitive Effects

The quantitative EEG and psychometric data from direct human studies [3] positions clovoxamine as a superior reference compound for pharmaco-EEG research focused on activating antidepressants or for studies comparing the CNS effects of SSRIs (e.g., fluvoxamine) versus dual-action SNRIs on attention, concentration, and mood in healthy volunteers.

In Vivo and In Vitro Investigation of Beta-Adrenergic Receptor Down-Regulation

The compound's ability to induce a decrease in beta-adrenergic receptor-coupled cAMP response after chronic administration [2], a hallmark of antidepressant efficacy, makes it a valuable tool for studying this specific mechanism in the absence of confounding receptor antagonism. This is a key differentiator for procurement when a clean SNR mechanism is required for receptor signaling studies.

Research Targeting Severe or Treatment-Resistant Depression

The observation of potential superior efficacy in patients with more severe depressive illnesses compared to doxepin [4] provides a rationale for employing clovoxamine maleate salt in preclinical models or clinical study designs specifically aimed at understanding and treating severe or treatment-resistant depression, a subpopulation with high unmet need.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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